molecular formula C5H8O B1625005 Cyclopropyloxirane CAS No. 21994-19-4

Cyclopropyloxirane

Cat. No. B1625005
CAS RN: 21994-19-4
M. Wt: 84.12 g/mol
InChI Key: ILUWUBMXUOXRFY-UHFFFAOYSA-N
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Description

Cyclopropyloxirane is a cyclic organic compound that is widely used in scientific research due to its unique properties. It is a three-membered ring containing one oxygen and one carbon atom, and its molecular formula is C3H4O. This compound has been studied extensively for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

Cyclopropane Derivatives in Drug Development

Cyclopropane-containing compounds are crucial in the development of new drugs due to their unique chemical properties, which include high reactivity and the ability to participate in various chemical transformations. One review highlights the importance of methods for transforming cyclopropane derivatives, emphasizing oxidation reactions that lead to carbonylcyclopropanes. These reactions are key for synthesizing compounds with increased complexity and biological activity, potentially leading to the discovery of new therapeutic agents (Sedenkova et al., 2018).

properties

IUPAC Name

2-cyclopropyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-4(1)5-3-6-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUWUBMXUOXRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447511
Record name CYCLOPROPYLOXIRANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyloxirane

CAS RN

21994-19-4
Record name CYCLOPROPYLOXIRANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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